molecular formula C15H8ClN5O B2626242 6-chloro-5-cyano-N-(quinoxalin-6-yl)pyridine-2-carboxamide CAS No. 2094303-62-3

6-chloro-5-cyano-N-(quinoxalin-6-yl)pyridine-2-carboxamide

Cat. No.: B2626242
CAS No.: 2094303-62-3
M. Wt: 309.71
InChI Key: JFUNHLNATGREJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-5-cyano-N-(quinoxalin-6-yl)pyridine-2-carboxamide is a heterocyclic compound that contains both quinoxaline and pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinoxaline ring, known for its biological activity, and the pyridine ring, known for its versatility in chemical reactions, makes this compound a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-cyano-N-(quinoxalin-6-yl)pyridine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-cyano-N-(quinoxalin-6-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

6-chloro-5-cyano-N-(quinoxalin-6-yl)pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biology: The compound is used in biological assays to study its effects on various cellular pathways.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-chloro-5-cyano-N-(quinoxalin-6-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, leading to the inhibition of key biological processes. The pyridine ring enhances the compound’s ability to penetrate cellular membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox.

    Pyridine Derivatives: Nicotinamide, Isoniazid, and Pyridoxine.

Uniqueness

6-chloro-5-cyano-N-(quinoxalin-6-yl)pyridine-2-carboxamide is unique due to the combination of the quinoxaline and pyridine rings, which confer both biological activity and chemical versatility. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-chloro-5-cyano-N-quinoxalin-6-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN5O/c16-14-9(8-17)1-3-12(21-14)15(22)20-10-2-4-11-13(7-10)19-6-5-18-11/h1-7H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUNHLNATGREJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1NC(=O)C3=NC(=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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